

Application of Fenpropathrin-d5 in Isotope Dilution Mass Spectrometry for Accurate Quantification

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Compound of Interest

Compound Name: *Fenpropathrin-d5*

Cat. No.: *B12422148*

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Introduction

Fenpropathrin is a widely used synthetic pyrethroid insecticide and acaricide for controlling a broad spectrum of pests in agricultural and domestic settings. Accurate and sensitive quantification of its residues in various matrices, such as food and environmental samples, is crucial for ensuring food safety and monitoring environmental contamination. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. **Fenpropathrin-d5**, a deuterated analog of Fenpropathrin, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.^{[1][2][3]}

This document provides detailed application notes and protocols for the use of **Fenpropathrin-d5** in the quantitative analysis of Fenpropathrin by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Application Notes

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a method of choice for high-accuracy quantification.^{[4][5]} A known amount of the isotopically labeled internal standard (**Fenpropathrin-d5**) is added to the sample at the beginning of the analytical procedure. The ratio of the signal of the native analyte (Fenpropathrin) to that of the internal standard is measured by the mass spectrometer. Since the analyte and the internal standard are affected proportionally by any losses during sample preparation and analysis, this ratio remains constant and is directly proportional to the concentration of the analyte in the original sample. This approach significantly improves the accuracy and reproducibility of the results by correcting for matrix-induced signal suppression or enhancement and variations in extraction efficiency and injection volume.

Advantages of Using **Fenpropathrin-d5** as an Internal Standard

- **High Accuracy and Precision:** Minimizes analytical errors arising from sample preparation and matrix effects.
- **Compensation for Matrix Effects:** Co-elution of the analyte and the internal standard ensures that both are subjected to the same matrix interferences, leading to reliable quantification in complex matrices like food and soil.
- **Improved Method Ruggedness:** The use of an isotopically labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.

Typical Applications

- **Food Safety:** Determination of Fenpropathrin residues in fruits, vegetables, and other agricultural commodities to ensure compliance with maximum residue limits (MRLs).
- **Environmental Monitoring:** Quantification of Fenpropathrin in soil, water, and sediment samples to assess environmental contamination and fate.
- **Toxicology Studies:** Accurate measurement of Fenpropathrin in biological matrices for toxicological and exposure assessment studies.

Quantitative Data

The following table summarizes the typical performance characteristics of a GC-MS/MS method for the quantification of Fenpropathrin. While this data is from a validated method for Fenpropathrin, it is representative of the performance that can be expected when using **Fenpropathrin-d5** as an internal standard in an isotope dilution mass spectrometry workflow.

Parameter	Value	Reference
Linearity Range	0.005 - 1.00 mg/L	
Coefficient of Determination (R ²)	≥ 0.999	
Limit of Detection (LOD)	0.005 mg/kg	
Limit of Quantification (LOQ)	0.01 mg/kg	
Recovery	85.9 - 97.9%	
Relative Standard Deviation (RSD)	≤ 7.19%	

Experimental Protocol: Quantification of Fenpropathrin in Okra using GC-MS/MS with Fenpropathrin-d5 Internal Standard

This protocol is adapted from a validated method for the analysis of Fenpropathrin in a complex food matrix.

1. Materials and Reagents

- Fenpropathrin analytical standard (≥98% purity)
- **Fenpropathrin-d5** internal standard solution (e.g., 100 µg/mL in a suitable solvent)
- Acetonitrile (HPLC or pesticide residue grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride

- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- C18 sorbent
- QuEChERS extraction salts and d-SPE tubes
- High-purity water

2. Standard Solution Preparation

- Fenpropathrin Stock Solution (1000 mg/L): Accurately weigh 10 mg of Fenpropathrin standard and dissolve in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 0.005 to 1.0 mg/L).
- Internal Standard Spiking Solution (e.g., 1 mg/L): Dilute the **Fenpropathrin-d5** stock solution with acetonitrile to a suitable concentration for spiking into samples and calibration standards.

3. Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the okra sample.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike with a known amount of the **Fenpropathrin-d5** internal standard spiking solution (e.g., 100 µL of a 1 mg/L solution).
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

- Shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing PSA, GCB, and C18 sorbents.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract: Filter the supernatant through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, $0.25\ \mu\text{m}$).
 - Injector Temperature: 280°C
 - Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 180°C at $20^{\circ}\text{C}/\text{min}$, then to 280°C at $10^{\circ}\text{C}/\text{min}$ (hold for 5 min).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
 - Injection Volume: $1\ \mu\text{L}$ (splitless mode).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for both Fenpropathrin and **Fenpropathrin-d5**.

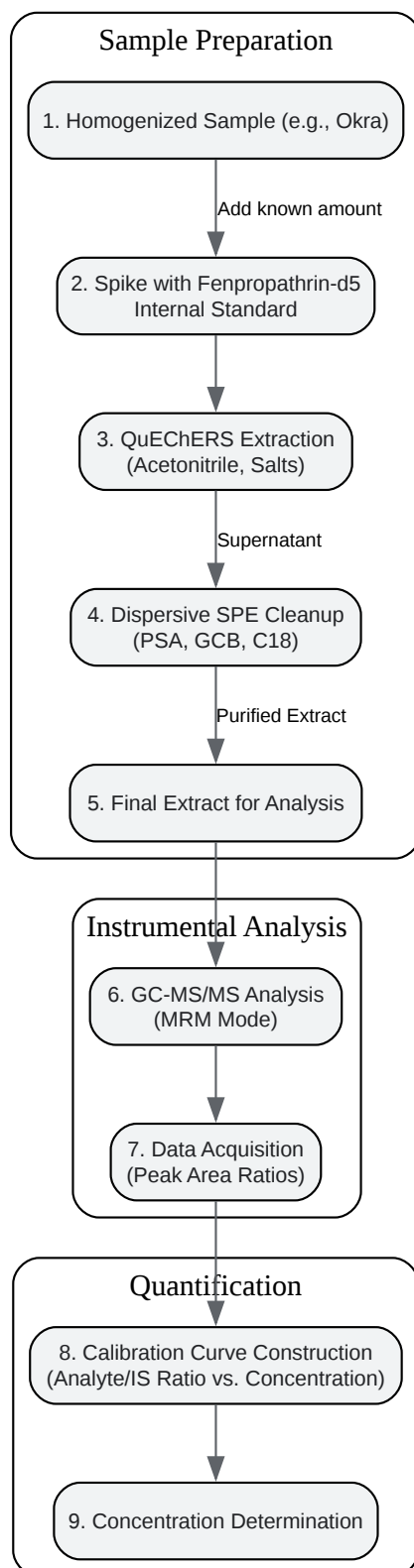
Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Fenpropathrin	181	125	97
Fenpropathrin-d5	186	125	97

Note: The specific MRM transitions should be optimized on the instrument used.

5. Quantification

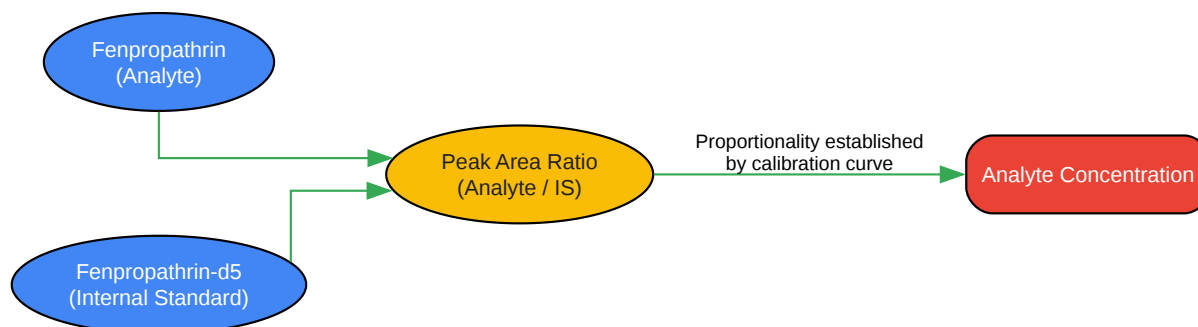
- Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of **Fenpropathrin-d5** against the concentration of the Fenpropathrin calibration standards.
- Determine the concentration of Fenpropathrin in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Visualizations



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Caption: Workflow for the quantification of Fenpropathrin using **Fenpropathrin-d5** as an internal standard with GC-MS/MS.



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Caption: Logical relationship for quantification using an internal standard in isotope dilution mass spectrometry.

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